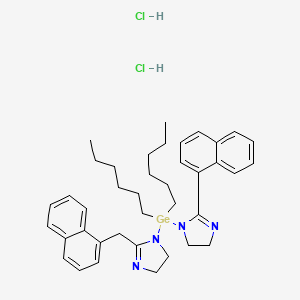
1H-Imidazole, 1,1'-(dihexylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 1,1’-(dihexylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of imidazole rings, a germylene core, and naphthalenylmethyl groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1H-Imidazole, 1,1’-(dihexylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride involves multiple steps, including the formation of imidazole rings and the incorporation of germylene and naphthalenylmethyl groups. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. .
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 1,1’-(dihexylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in biochemical studies, particularly in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole rings and naphthalenylmethyl groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. The germylene core may also contribute to its activity by influencing the compound’s overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1H-Imidazole, 1,1’-(dihexylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride stands out due to its unique combination of imidazole rings, germylene core, and naphthalenylmethyl groups. Similar compounds include:
- 1H-Imidazole, 1,1’-(dimethylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride
- 1H-Imidazole, 1,1’-(diethylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride These compounds share structural similarities but differ in the length and nature of the alkyl groups attached to the germylene core, which can influence their chemical properties and applications .
Eigenschaften
CAS-Nummer |
153714-98-8 |
|---|---|
Molekularformel |
C40H54Cl2GeN4 |
Molekulargewicht |
734.4 g/mol |
IUPAC-Name |
dihexyl-bis[2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazol-1-yl]germane;dihydrochloride |
InChI |
InChI=1S/C40H52GeN4.2ClH/c1-3-5-7-13-25-41(26-14-8-6-4-2,44-29-27-42-39(44)31-35-21-15-19-33-17-9-11-23-37(33)35)45-30-28-43-40(45)32-36-22-16-20-34-18-10-12-24-38(34)36;;/h9-12,15-24H,3-8,13-14,25-32H2,1-2H3;2*1H |
InChI-Schlüssel |
MXTWVZGULPLHTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Ge](CCCCCC)(N1CCN=C1CC2=CC=CC3=CC=CC=C32)N4CCN=C4CC5=CC=CC6=CC=CC=C65.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


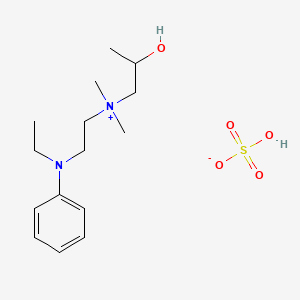
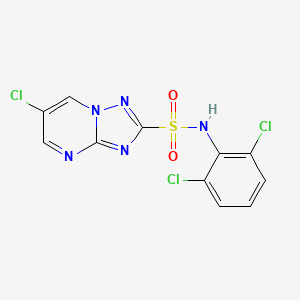

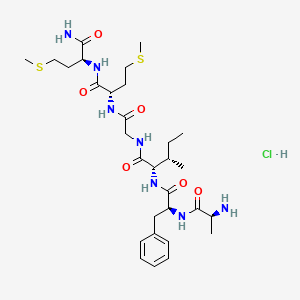
![4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12689465.png)
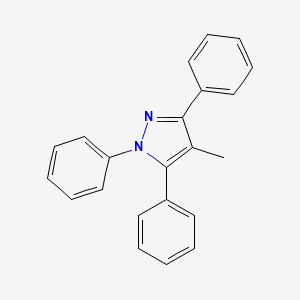
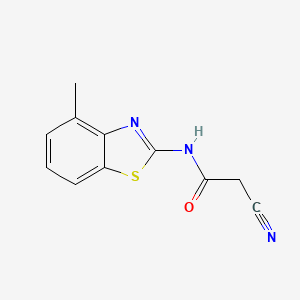
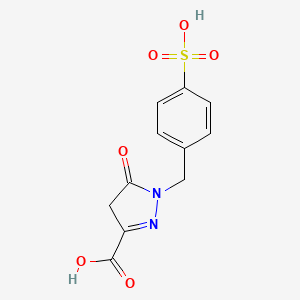

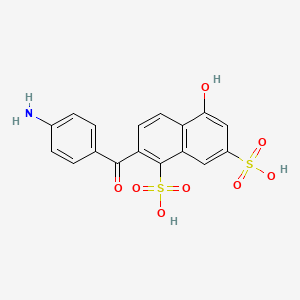
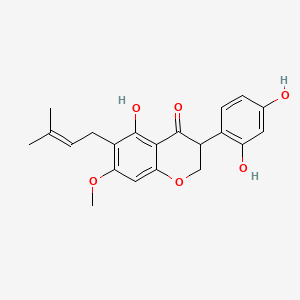
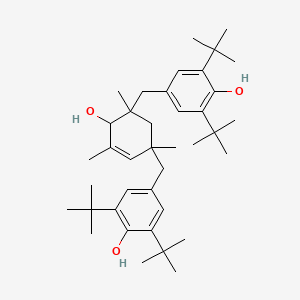
![1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL]](/img/structure/B12689514.png)

